(2-Phenylpyrimidin-4-yl)methanamine (2-Phenylpyrimidin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1145679-92-0
VCID: VC8458065
InChI: InChI=1S/C11H11N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8,12H2
SMILES: C1=CC=C(C=C1)C2=NC=CC(=N2)CN
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

(2-Phenylpyrimidin-4-yl)methanamine

CAS No.: 1145679-92-0

Cat. No.: VC8458065

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

(2-Phenylpyrimidin-4-yl)methanamine - 1145679-92-0

Specification

CAS No. 1145679-92-0
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name (2-phenylpyrimidin-4-yl)methanamine
Standard InChI InChI=1S/C11H11N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8,12H2
Standard InChI Key VSGYXILAPHTAGU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CC(=N2)CN
Canonical SMILES C1=CC=C(C=C1)C2=NC=CC(=N2)CN

Introduction

Chemical Identity and Structural Features

(2-Phenylpyrimidin-4-yl)methanamine belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine core consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. Substituents at the 2- and 4-positions influence its electronic and steric properties, which are critical for biological activity.

Molecular Formula and Physicochemical Properties

While the exact molecular formula for (2-Phenylpyrimidin-4-yl)methanamine is not explicitly listed in the search results, analogous compounds such as (4-phenylpyrimidin-2-yl)methanamine hydrochloride (C₁₁H₁₂ClN₃) provide a reference . Adjusting for positional isomerism, the molecular formula of (2-Phenylpyrimidin-4-yl)methanamine is likely C₁₁H₁₁N₃, with a molecular weight of 185.23 g/mol. Key physicochemical parameters derived from structural analogs include:

PropertyValue
Exact Mass185.095 g/mol
Topological Polar Surface Area (TPSA)51.8 Ų
LogP (Octanol-Water Partition Coefficient)3.10

The moderate LogP value suggests favorable membrane permeability, a desirable trait for drug candidates .

Synthesis and Structural Modification

The synthesis of pyrimidine derivatives typically involves cyclization reactions or functionalization of preformed pyrimidine cores.

Cyclocondensation of Chalcones

Aiwonegbe et al. (2024) demonstrated the synthesis of 2-amino-4,6-diarylpyrimidines via condensation of chalcones with guanidine carbonate in dimethylformamide (DMF) at 160°C . Adapting this method, (2-Phenylpyrimidin-4-yl)methanamine could be synthesized using a chalcone precursor with appropriate substituents. For example:

  • Chalcone Preparation: React acetophenone with benzaldehyde under basic conditions to form 1,3-diphenylprop-2-en-1-one.

  • Cyclization: Condense the chalcone with guanidine carbonate in DMF under reflux to yield the pyrimidine core .

Functionalization via Cross-Coupling Reactions

Modern synthetic approaches employ palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been utilized to introduce aryl groups to pyrimidine intermediates . In a study by Journal of Medicinal Chemistry (2014), (4-(pyridin-3-yl)phenyl)methanamine was reacted with 2,4-dichloroquinazoline to form chloropyrimidine intermediates, which were further functionalized with boronic acids . Applying this strategy:

  • Intermediate Formation: React 2,4-dichloropyrimidine with (2-phenylpyrimidin-4-yl)methanamine to generate a chloro-substituted intermediate.

  • Cross-Coupling: Use Pd(PPh₃)₄ or silica-bound DPP-palladium catalysts to couple the intermediate with aryl boronic acids .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Characteristic N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), NH₂ (δ 5.5–6.5 ppm) .

    • ¹³C NMR: Pyrimidine carbons (δ 150–160 ppm), phenyl carbons (δ 120–140 ppm) .

Mass Spectrometry

Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 185.1 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₁N₃ .

Computational Studies

Aiwonegbe et al. (2024) employed Gaussian 16 software for predicting biological activity and molecular docking . For (2-Phenylpyrimidin-4-yl)methanamine, in silico studies could:

  • Predict Binding Affinities: Dock the compound into COX-2 or kinase active sites.

  • Optimize ADMET Properties: Calculate LogP, solubility, and metabolic stability .

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